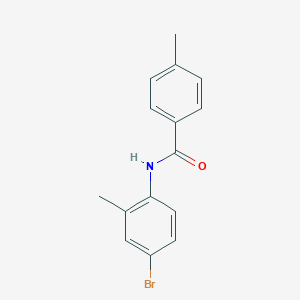
N-(4-bromo-2-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAM belongs to the class of benzamides and is a derivative of 2-amino-N-(2-methylphenyl) benzamide.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2-methylphenyl)-4-methylbenzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(4-bromo-2-methylphenyl)-4-methylbenzamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to changes in gene expression. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its high yield synthesis method. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-methylbenzamide. One area of research is the development of N-(4-bromo-2-methylphenyl)-4-methylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide. Further studies are also needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans and to explore its potential side effects.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-methylbenzamide involves the reaction between 4-bromo-2-methylaniline and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromo-2-methylphenyl)-4-methylbenzamide as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
FMORYUFIXLANEF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




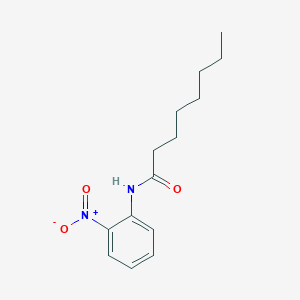
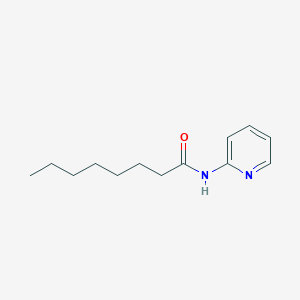


![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
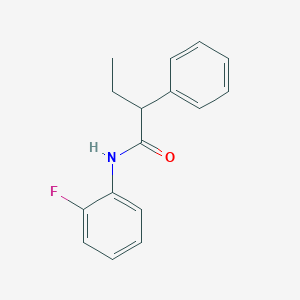




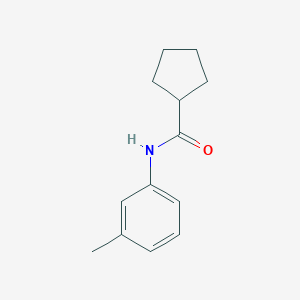

![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)